molecular formula C28H24N4O4S2 B12189966 2-[(2-hydroxy-2-phenylethyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(2-hydroxy-2-phenylethyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12189966
M. Wt: 544.6 g/mol
InChI Key: DNSWNGGAYTVKRP-HAHDFKILSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Key structural elements include:

  • Pyrido[1,2-a]pyrimidin-4-one backbone: A bicyclic system known for its pharmacological relevance, particularly in antimicrobial and anticancer agents .
  • Thiazolidin-5-ylidene substituent: A Z-configuration thioxo-thiazolidinone group at position 3, which enhances electron delocalization and may influence binding to biological targets .
  • 4-Methoxybenzyl and 2-hydroxy-2-phenylethyl substituents: These aromatic and polar groups likely modulate solubility and intermolecular interactions, such as hydrogen bonding and π-π stacking .

The compound’s molecular formula is C₃₀H₂₅N₃O₃S₂, with a calculated molecular weight of 563.67 g/mol. Its synthesis typically involves multi-step reactions, including cyclocondensation and Schiff base formation, as observed in analogous pyrido-pyrimidinone derivatives .

Properties

Molecular Formula

C28H24N4O4S2

Molecular Weight

544.6 g/mol

IUPAC Name

(5Z)-5-[[2-[(2-hydroxy-2-phenylethyl)amino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H24N4O4S2/c1-36-20-12-10-18(11-13-20)17-32-27(35)23(38-28(32)37)15-21-25(29-16-22(33)19-7-3-2-4-8-19)30-24-9-5-6-14-31(24)26(21)34/h2-15,22,29,33H,16-17H2,1H3/b23-15-

InChI Key

DNSWNGGAYTVKRP-HAHDFKILSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCC(C5=CC=CC=C5)O)/SC2=S

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCC(C5=CC=CC=C5)O)SC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-hydroxy-2-phenylethyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the thiazolidinone moiety and the hydroxy-phenylethylamino group. The final step involves the formation of the methoxybenzylidene linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[(2-hydroxy-2-phenylethyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy and thioxo groups can be oxidized under appropriate conditions.

    Reduction: The oxo and thioxo groups can be reduced to their corresponding alcohols and thiols.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxo group may produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2-[(2-hydroxy-2-phenylethyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyrido-pyrimidinone derivatives with structural variations that significantly impact physicochemical and biological properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Solubility (Water)
2-[(2-Hydroxy-2-phenylethyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one C₃₀H₂₅N₃O₃S₂ 563.67 4-Methoxybenzyl, 2-hydroxy-2-phenylethyl Not reported Low
2-[(2-Hydroxyethyl)amino]-9-methyl-3-[(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl]-4H-pyrido[1,2-a]pyrimidin-4-one C₂₇H₂₄N₄O₂S₂ 524.63 1-Phenylethyl, hydroxyethyl Not reported Moderate
2-[Benzyl(methyl)amino]-3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one C₂₅H₂₆N₄O₂S₂ 478.60 Benzyl(methyl)amino, butyl Not reported Low
7-Amino-5-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile C₁₅H₁₂N₄O₂S 324.35 4-Methoxyphenyl, nitrile 268–287 Insoluble

Key Observations:

Substituent Effects on Solubility: The presence of polar groups (e.g., hydroxyethyl in ) improves aqueous solubility compared to non-polar substituents like benzyl or butyl in . The 4-methoxybenzyl group in the target compound may enhance lipid solubility, favoring membrane permeability but reducing water solubility .

Thiazolidinone Modifications: Z-configuration in the thiazolidin-5-ylidene group is conserved across analogs, critical for maintaining planar geometry and electronic conjugation .

Biological Activity Trends: Pyrido-pyrimidinones with electron-withdrawing groups (e.g., nitrile in ) exhibit stronger antimicrobial activity, while bulky substituents (e.g., butyl in ) may reduce efficacy due to steric effects .

Synthetic Challenges: The target compound requires precise control over regioselectivity during thiazolidinone formation, a common issue in analogs due to competing tautomerization .

Research Findings and Limitations

  • Structural Characterization : X-ray crystallography (using SHELX ) and NMR studies (as in ) are essential for confirming the Z-configuration and hydrogen-bonding patterns.
  • Biological Data Gap: No direct antimicrobial or cytotoxic data are available for the target compound, unlike its analogs .
  • Computational Insights : QSAR models suggest that the 4-methoxybenzyl group enhances hydrophobic interactions with protein pockets, but this remains untested .

Biological Activity

The compound 2-[(2-hydroxy-2-phenylethyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Structural Overview

This compound features a pyrido-pyrimidinone core , which is known for various biological activities. It also incorporates a thiazolidinone moiety , enhancing its chemical diversity and potential interactions with biological targets. The presence of both hydroxyl and amino groups suggests that it may engage in hydrogen bonding and other interactions with proteins and enzymes.

Structural Characteristics

ComponentDescription
Pyrido-pyrimidinone Core structure associated with multiple biological activities.
Thiazolidinone Known for its role in antidiabetic and anti-inflammatory activities.
Hydroxyl Group Potential for hydrogen bonding, influencing solubility and interaction with biomolecules.
Amino Group May enhance binding affinity to various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, similar to other thiazolidinone derivatives.
  • Receptor Modulation : It could potentially modulate receptor activity, influencing signaling pathways related to inflammation or cancer.
  • Antioxidant Properties : The presence of phenolic structures suggests possible antioxidant activity, which can protect cells from oxidative stress.

Pharmacological Effects

Research indicates that compounds with structural similarities exhibit various pharmacological effects:

  • Antidiabetic Activity : Compounds containing thiazolidinone rings have been shown to improve insulin sensitivity and glucose metabolism.
  • Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.
  • Anti-inflammatory Effects : Certain analogs have been noted for their ability to reduce inflammation markers in vitro.

Study 1: Antidiabetic Effects

A study published in Journal of Medicinal Chemistry investigated the antidiabetic properties of thiazolidinone derivatives similar to our compound. The results showed that these compounds significantly lowered blood glucose levels in diabetic models through the activation of PPARγ receptors .

Study 2: Anticancer Activity

In a separate study, researchers evaluated the cytotoxic effects of pyrido-pyrimidinones on various cancer cell lines. The findings indicated that the compounds induced apoptosis in breast cancer cells via mitochondrial pathways .

Study 3: Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to various targets, including enzymes involved in metabolic disorders and receptors linked to cancer progression. These studies suggest a high binding affinity, indicating potential therapeutic efficacy .

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